5-(2-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(2-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes fluorophenyl, hydroxy, methylphenyl, and phenyl groups
Preparation Methods
The synthesis of 5-(2-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds . The reaction conditions typically involve the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it may be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets . In industry, it can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 5-(2-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one stands out due to its unique combination of functional groups and structural features. Similar compounds may include other fluorophenyl or hydroxy-substituted pyrrolones, which may have different reactivity and applications . The presence of the fluorophenyl group, in particular, can impart unique properties such as increased stability and specific interactions with biological targets .
Properties
Molecular Formula |
C24H18FNO3 |
---|---|
Molecular Weight |
387.4g/mol |
IUPAC Name |
(4Z)-5-(2-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H18FNO3/c1-15-11-13-16(14-12-15)22(27)20-21(18-9-5-6-10-19(18)25)26(24(29)23(20)28)17-7-3-2-4-8-17/h2-14,21,27H,1H3/b22-20- |
InChI Key |
MPBBYVPYTWJICJ-XDOYNYLZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC=CC=C4F)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC=CC=C4F)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC=CC=C4F)O |
Origin of Product |
United States |
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